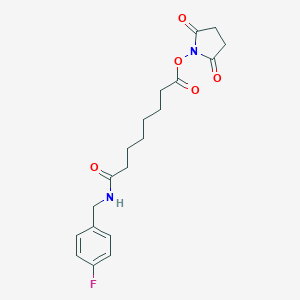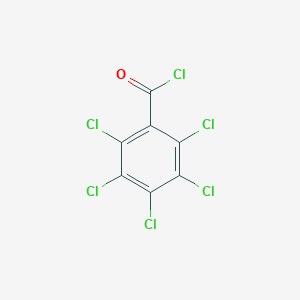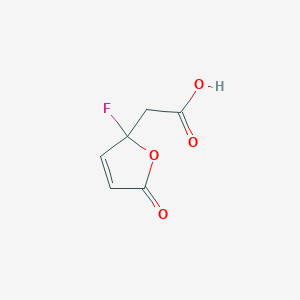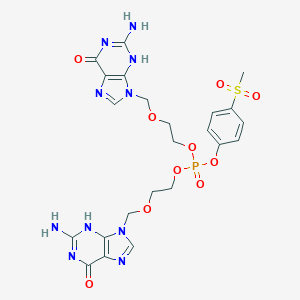
2,2-Difluoro-5-nitro-1,3-benzodioxole
Vue d'ensemble
Description
2,2-Difluoro-1,3-benzodioxole is an exceptionally acidic arene that serves as a versatile intermediate for synthesizing a variety of functionalized compounds. Its unique electronic properties, imparted by the presence of two fluorine atoms, make it a subject of interest in organometallic chemistry and pharmaceutical synthesis.
Synthesis Analysis
The synthesis of derivatives of 2,2-difluoro-1,3-benzodioxole involves the conversion of the parent compound through a lithiated intermediate. This intermediate can react with various electrophiles, ranging from carbon dioxide to higher alkyl iodides, to yield a wide array of derivatives. For instance, the carboxylic acid and aldehyde derivatives of 2,2-difluoro-1,3-benzodioxole can be further transformed into ketones, alcohols, and amines through subsequent reactions with organolithium compounds or condensation with nitrogen-containing nucleophiles .
Molecular Structure Analysis
The molecular structure of 2,2-difluoro-1,3-benzodioxole and its derivatives is characterized by the presence of a 1,3-benzodioxole skeleton, which can be further modified to introduce various functional groups. The structure of these compounds has been elucidated using techniques such as IR, 1H and 13C NMR spectroscopy, and X-ray diffraction analysis .
Chemical Reactions Analysis
2,2-Difluoro-1,3-benzodioxole undergoes a range of chemical reactions, thanks to its high acidity and the reactivity of the difluoro group. It can be transformed into a plethora of compounds, including carboxylic acids, aldehydes, ketones, alcohols, bromides, sulfonates, and amines. These transformations are facilitated by the compound's ability to react with different nucleophiles and electrophiles, demonstrating its versatility in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-difluoro-1,3-benzodioxole derivatives are influenced by the substituents attached to the benzodioxole ring. The introduction of nitro groups, for example, can significantly increase the reactivity of these compounds, as evidenced by kinetic studies using 19F NMR. Moreover, the safety and stability of these compounds can be assessed through differential scanning calorimetry, which is crucial for their handling and use in various applications .
Applications De Recherche Scientifique
Advanced Material and Chemical Properties
Nitro compounds, including nitrobenzodioxoles and their derivatives, have been extensively studied for their energetic properties, which are critical in the development of high-energy materials. These compounds are of interest due to their high performance and reduced sensitivity, making them suitable for applications in explosives and propellants. Research by Singh and Felix (2003) on NTO and its salts, for instance, delves into the crystal structure, thermolysis, and potential applications of these compounds in high-energetic materials, highlighting the broader category of nitro compounds' significance in material science (Singh & Felix, 2003).
Environmental and Biological Impacts
Investigations into the degradation processes of nitisinone, a compound related to nitrobenzodioxoles, have shed light on the stability of these compounds under various conditions and their potential environmental impacts. The study by Barchańska et al. (2019) uses LC-MS/MS to explore the stability and degradation pathways of nitisinone, contributing to our understanding of how similar nitro compounds might behave in natural environments and their degradation products (Barchańska et al., 2019).
Potential for Biological Applications
The properties of nitro compounds have also been explored for biological applications. For example, the antimicrobial activity of certain nitrobenzodioxole derivatives highlights the potential of these compounds in developing new antimicrobial agents. Nicoletti and White (2022) discuss the anti-fungal activity of nitropropenyl benzodioxole, emphasizing its effectiveness against various fungal pathogens and its potential for treating fungal infections (Nicoletti & White, 2022).
Mécanisme D'action
Pseudomonas putida F1 catalyzed defluorination of DFBD at an initial rate of 2,100 nmol/h per mg cellular protein. This is orders of magnitude higher than previously reported microbial defluorination rates with multiply fluorinated carbon atoms .
It is sparingly soluble in water (0.31 g/L at 25°C) .
Safety and Hazards
Orientations Futures
There are more than 9,000 polyfluorinated compounds developed for commercial use, some negatively impacting human health, and they are generally considered to be resistant to biodegradation . The mechanism revealed here may apply to the defluorination of DFBD-containing compounds in the environment .
Propriétés
IUPAC Name |
2,2-difluoro-5-nitro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO4/c8-7(9)13-5-2-1-4(10(11)12)3-6(5)14-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLXTFDBDIYVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611523 | |
| Record name | 2,2-Difluoro-5-nitro-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-5-nitro-1,3-benzodioxole | |
CAS RN |
1645-96-1 | |
| Record name | 2,2-Difluoro-5-nitro-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1645-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-5-nitro-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)









